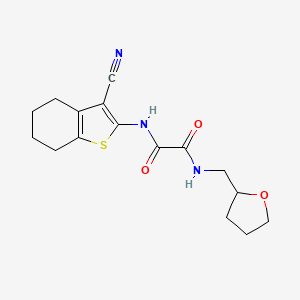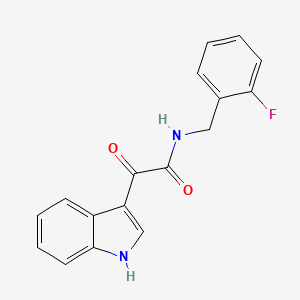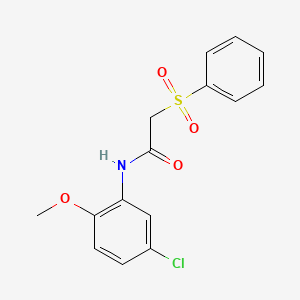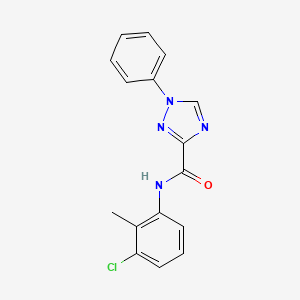![molecular formula C17H16ClN3O3 B4392454 N-[4-(acetylamino)phenyl]-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4392454.png)
N-[4-(acetylamino)phenyl]-N'-(4-chlorobenzyl)ethanediamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-N'-(4-chlorobenzyl)ethanediamide, commonly known as ACBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACBC is a type of amide compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of ACBC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. ACBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. ACBC has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
ACBC has been shown to exhibit potent anti-cancer activity in vitro and in vivo. ACBC has been shown to induce apoptosis, or programmed cell death, in cancer cells. ACBC has also been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis. In addition, ACBC has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ACBC is its potent anti-cancer activity against various types of cancer cells. ACBC is relatively easy to synthesize and can be obtained using readily available reagents. However, one of the limitations of ACBC is its relatively low solubility in water, which may limit its use in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action of ACBC and its potential applications in various fields.
Orientations Futures
There are several future directions for research on ACBC. One direction is to further elucidate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by ACBC. Another direction is to investigate the potential use of ACBC as a diagnostic tool for cancer detection. In addition, further studies are needed to investigate the potential use of ACBC in combination with other anti-cancer agents for enhanced therapeutic efficacy. Overall, ACBC has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.
Applications De Recherche Scientifique
ACBC has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. ACBC has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. ACBC has also been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-11(22)20-14-6-8-15(9-7-14)21-17(24)16(23)19-10-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,19,23)(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRQVQKTIRTDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4392375.png)


![3-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4392406.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4392415.png)
![1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4392420.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4392425.png)
![6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4392429.png)

![N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4392439.png)



![2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4392467.png)
